Hypoxia Cytotoxicity Ratio: TMI‑Sulfonate Prodrugs Outperform Chloro Analogs by 10–100‑Fold in SKOV3 Cells
Sulfonate prodrugs bearing the 5,6,7‑trimethoxyindole (TMI) leaving group, which is derived from 5,6,7‑trimethoxy‑1H‑indole‑2‑carboxylic acid, exhibit hypoxic cytotoxicity ratios (HCRs) of 34–246 in SKOV3 human ovarian cancer cells. In the same assay system, the corresponding chloro‑leaving‑group prodrugs achieve HCRs of only 2.8–3.1 [1]. This head‑to‑head comparison demonstrates that the TMI moiety amplifies hypoxia‑selective cell killing by one to two orders of magnitude.
| Evidence Dimension | Hypoxic cytotoxicity ratio (HCR) |
|---|---|
| Target Compound Data | HCR 34–246 (TMI‑sulfonate prodrugs) |
| Comparator Or Baseline | Chloro‑leaving‑group prodrugs |
| Quantified Difference | 12‑ to 79‑fold higher HCR |
| Conditions | SKOV3 human ovarian cancer cells; aerobic vs. hypoxic conditions |
Why This Matters
A 12‑ to 79‑fold improvement in hypoxia selectivity directly widens the therapeutic window of DNA‑targeting prodrugs, making the TMI‑2‑carboxylic acid the preferred starting material for hypoxia‑activated anticancer agents.
- [1] Ashoorzadeh A, et al. The effect of sulfonate leaving groups on the hypoxia‑selective toxicity of nitro analogs of the duocarmycins. Bioorg Med Chem. 2011;19(16):4851‑4860. DOI: 10.1016/j.bmc.2011.06.073. View Source
